An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine: Structure, Properties, and Applications
An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine, a pivotal pyrimidine nucleoside analog in the landscape of therapeutic and diagnostic oligonucleotide development. We will delve into its intricate chemical structure, elucidating the strategic role of each modification. A detailed examination of its physicochemical properties, supported by predictive analysis of its spectral data, will be presented. Furthermore, this guide will furnish a robust, step-by-step synthetic protocol and explore the compound's mechanism of action as a potent modulator of DNA synthesis. Finally, we will discuss its critical applications, particularly in the realm of antisense oligonucleotides, underscoring its significance for researchers, scientists, and drug development professionals.
Introduction: The Strategic Design of a Modified Nucleoside
In the quest for novel therapeutics, the modification of natural nucleosides has emerged as a powerful strategy to enhance biological activity, improve metabolic stability, and confer desirable pharmacokinetic properties. 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine stands as a testament to this approach, integrating three key chemical modifications onto a deoxycytidine scaffold, each imparting a distinct and synergistic advantage.
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The 2'-Fluoro (2'-F) Modification: The substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar is a cornerstone of modern nucleoside chemistry. This modification significantly enhances the stability of the glycosidic bond and provides resistance against nuclease degradation.[1][2] From a conformational perspective, the 2'-fluoro group favors a C3'-endo sugar pucker, similar to that of RNA, which can lead to increased binding affinity when incorporated into oligonucleotides targeting RNA.[3]
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The 5-Methyl Group: The addition of a methyl group at the 5th position of the cytosine base is a modification found in nature, most notably in the context of DNA methylation and epigenetic regulation. Its incorporation into synthetic oligonucleotides can increase the thermal stability of duplexes, thereby enhancing target affinity.[4]
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The N4-Benzoyl (N4-Bz) Protecting Group: The benzoyl group attached to the exocyclic amine of the cytosine base serves a crucial, albeit temporary, role during chemical synthesis. It effectively "masks" the reactive amine group, preventing unwanted side reactions during the automated solid-phase synthesis of oligonucleotides.[5][6] This lipophilic group also enhances the solubility of the nucleoside phosphoramidite in the organic solvents used in the synthesis process.[5]
Collectively, these modifications render 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine a highly valuable building block for the synthesis of modified oligonucleotides with therapeutic potential, particularly in the field of antisense technology.
Chemical Structure and Physicochemical Properties
The unique arrangement of functional groups in 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine dictates its physical and chemical behavior.
Chemical Structure:
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IUPAC Name: N-(1-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
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Molecular Formula: C₁₇H₁₈FN₃O₅
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Molecular Weight: 363.34 g/mol
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CAS Number: 182495-81-4
Physicochemical Properties:
A comprehensive table summarizing the key physicochemical properties of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine is provided below. It is important to note that while some of these properties are experimentally determined for closely related analogs, others are predicted based on its structure.
| Property | Value | Source/Method |
| Melting Point | Estimated: ~185 °C (dec.) | Based on the melting point of the related compound, 2'-Deoxy-2'-fluoro-5-methyluridine.[7] |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. | Inferred from the properties of similar benzoylated nucleosides.[8] |
| Appearance | Expected to be a white to off-white solid. | General characteristic of purified nucleoside analogs. |
| pKa | Predicted: ~9.35 | Based on the pKa of the related compound, 2'-Deoxy-2'-fluoro-5-(trimethylstannyl)-uridine.[9] |
Spectroscopic Characterization (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzoyl protons in the aromatic region (δ 7.0-8.5 ppm), the anomeric proton of the deoxyribose ring (δ ~6.0 ppm), and the methyl protons of the 5-methylcytosine base (δ ~1.5-2.0 ppm). The coupling patterns of the sugar protons will be influenced by the presence of the 2'-fluoro substituent.[4][10][11][12]
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the benzoyl group (δ ~165 ppm), the carbons of the pyrimidine and benzene rings, and the carbons of the deoxyribose sugar. The C2' carbon signal will be split due to coupling with the fluorine atom.[11][12][13]
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Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 364.13. Fragmentation analysis would likely reveal the loss of the benzoyl group, the deoxyribose sugar, and other characteristic fragments of the nucleoside structure.[14][15][16][17]
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine is a multi-step process that requires careful control of reaction conditions and purification procedures. The following is a detailed, field-proven protocol based on established synthetic methodologies for related nucleoside analogs.
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Caption: Synthetic workflow for 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine.
Experimental Protocol:
Step 1: Synthesis of 2'-Deoxy-2'-fluoro-5-methyluridine
This initial step involves the fluorination and methylation of a uridine precursor. A common starting material is 2,2'-anhydrouridine.
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Fluorination: The 2,2'-anhydrouridine is treated with a fluorinating agent, such as hydrogen fluoride in pyridine, to introduce the 2'-fluoro group.[18] This reaction proceeds via the opening of the anhydro ring.
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Methylation: Following fluorination, the 5-position of the uracil base is methylated. This can be achieved using various methylating agents, such as N,N-dimethylformamide dimethyl acetal.
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Purification: The resulting 2'-Deoxy-2'-fluoro-5-methyluridine is purified using column chromatography on silica gel.
Step 2: Conversion to 2'-Deoxy-2'-fluoro-5-methylcytidine
The uridine analog is then converted to its cytidine counterpart.
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Activation: The 4-position of the uracil ring is activated to facilitate nucleophilic substitution. This is often accomplished by treatment with a mixture of 1,2,4-triazole and phosphorus oxychloride (POCl₃).
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Amination: The activated intermediate is then treated with a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, to introduce the exocyclic amine at the 4-position, yielding 2'-Deoxy-2'-fluoro-5-methylcytidine.[19]
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Purification: The product is purified by column chromatography.
Step 3: N4-Benzoylation
The final step is the selective protection of the N4-amino group.
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Transient Protection of Hydroxyl Groups: To ensure selective benzoylation of the exocyclic amine, the hydroxyl groups of the sugar moiety are transiently protected. This is typically achieved by treating the nucleoside with trimethylsilyl chloride (TMSCl) in anhydrous pyridine.[5]
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Benzoylation: Benzoyl chloride is then added to the reaction mixture. The benzoyl group preferentially reacts with the more nucleophilic silylated exocyclic amine.[5]
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Deprotection and Work-up: The silyl protecting groups are removed by the addition of water. The final product, 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine, is then purified by column chromatography.
Mechanism of Action: A Molecular Saboteur of DNA Synthesis
The biological activity of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine, and fluorinated nucleoside analogs in general, stems from their ability to masquerade as natural nucleosides and disrupt the intricate machinery of DNA replication.[1][18][20]
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Caption: Mechanism of action of 2'-Deoxy-2'-fluoro-5-methylcytidine.
A Step-by-Step Breakdown of the Mechanism:
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Cellular Uptake and Anabolic Activation: Once administered, 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine (after debenzoylation in vivo) is transported into the cell. Inside the cell, it is recognized by cellular kinases, which sequentially phosphorylate it to its active triphosphate form, 2'-deoxy-2'-fluoro-5-methylcytidine triphosphate (2'-F-5-Me-dCTP).[1]
-
Competitive Inhibition of DNA Polymerase: The active triphosphate, 2'-F-5-Me-dCTP, structurally mimics the natural deoxynucleotide, deoxycytidine triphosphate (dCTP). This allows it to compete with dCTP for the active site of DNA polymerases.[20][21]
-
Incorporation into the Growing DNA Strand: DNA polymerase can mistakenly incorporate the fluorinated analog into the growing DNA chain.
-
Chain Termination: The critical feature of the 2'-deoxy-2'-fluoro modification is the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide. Once incorporated, the 2'-fluoro analog effectively terminates the elongation of the DNA strand.[18]
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Induction of Apoptosis: The accumulation of terminated DNA fragments and the overall disruption of DNA replication trigger cellular stress pathways, ultimately leading to programmed cell death, or apoptosis.
Applications in Research and Drug Development
The primary and most significant application of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine is as a phosphoramidite building block in the solid-phase synthesis of modified oligonucleotides.[6] These synthetic nucleic acid strands have a wide array of applications in both basic research and clinical development.
Antisense Oligonucleotides (ASOs):
ASOs are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target. This binding can modulate the function of the target mRNA through several mechanisms, including:
-
RNase H-mediated degradation: The ASO-mRNA duplex can be recognized by RNase H, an enzyme that cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.
-
Steric hindrance: The ASO can physically block the binding of ribosomes or splicing factors to the mRNA, thereby inhibiting translation or altering the splicing pattern.
The incorporation of 2'-Deoxy-2'-fluoro-5-methylcytidine into ASOs offers several advantages:
-
Enhanced Nuclease Resistance: The 2'-fluoro modification protects the oligonucleotide from degradation by cellular nucleases, increasing its in vivo half-life.[1][2]
-
Increased Binding Affinity: The conformational preference of the 2'-fluoro sugar and the presence of the 5-methyl group can lead to a more stable duplex with the target RNA, enhancing the potency of the ASO.[3][4]
Other Applications:
-
Aptamers: These are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. Modified nucleosides can be incorporated to improve their stability and binding properties.
-
siRNAs (Small interfering RNAs): While siRNAs are typically double-stranded, chemical modifications, including 2'-fluoro substitutions, are often employed to enhance their stability and reduce off-target effects.
-
Probes for Molecular Biology: Oligonucleotides containing this modified nucleoside can be used as highly specific and stable probes in various molecular biology applications, such as in situ hybridization and Northern blotting.
Conclusion
2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine is a highly engineered nucleoside analog that embodies the principles of rational drug design. The strategic combination of a 2'-fluoro group for stability and binding affinity, a 5-methyl group for enhanced duplex stability, and a temporary N4-benzoyl protecting group for efficient synthesis has made it an invaluable tool in the development of next-generation nucleic acid-based therapeutics. As our understanding of the intricate roles of nucleic acids in health and disease continues to expand, the demand for precisely modified building blocks like 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine will undoubtedly continue to grow, paving the way for innovative treatments for a wide range of human diseases.
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